[2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid
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Overview
Description
[2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is a synthetic organic compound with the molecular formula C20H22ClN3O3 It is characterized by the presence of a piperazine ring, a chlorobenzyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine.
Condensation Reaction: The 4-(4-chlorobenzyl)piperazine is then reacted with 2-hydroxybenzaldehyde under basic conditions to form the Schiff base, [2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol].
Esterification: The final step involves the esterification of the Schiff base with chloroacetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The piperazine ring and the phenoxyacetic acid moiety are likely involved in binding to these targets, modulating their activity and resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid:
4-(4-Chlorobenzyl)piperazine: This compound shares the piperazine and chlorobenzyl moieties but lacks the phenoxyacetic acid group.
Uniqueness
The uniqueness of [2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-[2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-18-7-5-16(6-8-18)14-23-9-11-24(12-10-23)22-13-17-3-1-2-4-19(17)27-15-20(25)26/h1-8,13H,9-12,14-15H2,(H,25,26)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCXACCMUVTZJV-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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